thiocoraline A
Description
Nonribosomal Peptide Synthetase (NRPS) Assembly Line
Thiocoraline (B3025945) A is synthesized through a nonribosomal pathway, utilizing an NRPS assembly line. wikipedia.orgrsc.org NRPS systems are multimodular enzyme complexes that assemble peptides from amino acids and other carboxylic acids in a template-independent manner. rsc.orgmdpi.com The NRPS assembly line for thiocoraline A is encoded within its biosynthetic gene cluster. researchgate.net While the specific arrangement of all modules and domains in the thiocoraline NRPS is complex, studies have identified key components involved in the process. mdpi.comnih.gov The NRPS enzymes TioR and TioS are proposed to constitute the core NRPS responsible for the biosynthesis of the thiocoraline backbone. nih.gov The NRPS assembly line incorporates various building blocks, including modified amino acids and the 3HQA moieties. rsc.orgumb.edu
Precursor Pathways
The biosynthesis of this compound requires the availability of specific precursor molecules, most notably 3-hydroxyquinaldic acid (3HQA). The formation of 3HQA is a distinct pathway that feeds into the main NRPS assembly line. researchgate.netmdpi.com
3-Hydroxyquinaldic Acid (3HQA) Formation from L-Tryptophan
The 3HQA chromophore, a key structural element of this compound, is biosynthesized from L-tryptophan. researchgate.netmdpi.comrsc.org Research has indicated the existence of at least two potential pathways for the conversion of L-tryptophan into 3HQA within the thiocoraline gene cluster. researchgate.netrsc.org Nine proteins encoded in the gene cluster are potentially involved in this conversion. researchgate.net
One proposed pathway involves a series of enzymatic transformations starting with the action of TioF, which is a tryptophan 2,3-dioxygenase. researchgate.netrsc.org This enzyme catalyzes the conversion of L-tryptophan to N-formylkynurenine. researchgate.netrsc.org Subsequent steps in this pathway are proposed to involve enzymes such as TioL or TioM, TioG, TioH, and the cytochrome P450 TioI, leading to the formation of 3HQA. researchgate.net
An alternative pathway for 3HQA formation has also been suggested, involving additional enzymes including TioK, TioT, and either TioP or TioQ. researchgate.net Experimental evidence supports the latter route being favored during thiocoraline biosynthesis. researchgate.net
Enzymatic Characterization within the Biosynthetic Cluster
Detailed biochemical characterization of enzymes within the thiocoraline biosynthetic gene cluster has provided significant insights into the specific steps of the pathway. researchgate.netrsc.org
Adenylation–Thiolation Enzymes (e.g., TioK)
Adenylation (A) domains are crucial components of NRPS systems, responsible for recognizing and activating specific substrate molecules for incorporation into the growing peptide chain. mdpi.com Thiolation (T) domains, also known as peptidyl carrier proteins (PCPs), carry the activated substrates and the growing peptide chain. TioK is a minimal NRPS module in the thiocoraline biosynthetic pathway, consisting solely of an A and a T domain. nih.gov TioK is involved in the activation of L-tryptophan. umb.eduuniovi.es The function of TioK, like many NRPS A domains, is dependent on the presence of an MbtH-like protein partner, TioT, for soluble expression and activity. umb.edunih.gov TioK serves as a platform for the β-hydroxylation of L-tryptophan, catalyzed by the cytochrome P450 enzyme TioI, after L-tryptophan is activated by the TioK A domain and loaded onto its T domain. nih.gov
Type II Thioesterases (e.g., TioP, TioQ)
Type II thioesterases (TEIIs) are enzymes found in many NRPS and polyketide synthase (PKS) gene clusters. researchgate.netmdpi.comosti.gov While Type I thioesterases are typically integrated into the terminal module of NRPS assembly lines and are involved in product release, TEIIs are generally discrete enzymes. mdpi.comrsc.org TEIIs are often proposed to have a proofreading role, hydrolyzing off incorrect substrates or intermediates from the carrier protein domains, thereby enhancing the efficiency and fidelity of biosynthesis. mdpi.com
In the thiocoraline biosynthetic cluster, TioP and TioQ are identified as potential type II thioesterases. researchgate.netrsc.orgnih.gov Experimental studies, including gene knockout experiments, have provided insights into their roles. Knockout of the tioQ gene resulted in the absence of thiocoraline production, strongly indicating its direct involvement in biosynthesis, potentially in 3HQA formation. researchgate.net TioQ has been shown to be involved in the release of β-hydroxy-L-tryptophan from the TioK T domain. nih.govnih.govresearchgate.net In contrast, knockout of the tioP gene did not abolish thiocoraline production, suggesting that TioP is unlikely to be a biosynthetic enzyme directly involved in the main pathway for thiocoraline production. researchgate.net Phylogenetic analysis places TioP and TioQ within the NRPS TEII clade. researchgate.net
Tryptophan 2,3-Dioxygenase (e.g., TioF)
Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catalyzes the oxidative cleavage of the indole (B1671886) ring of tryptophan, producing N-formylkynurenine. rsc.org TioF is the tryptophan 2,3-dioxygenase identified in the thiocoraline biosynthetic gene cluster. researchgate.netrsc.orgplos.org Biochemical characterization of recombinant TioF has confirmed its role in the irreversible oxidation of L-tryptophan to N-formylkynurenine, which is considered the initial step in the biosynthesis of 3HQA. researchgate.netrsc.org TioF has been shown to exhibit activity with L-tryptophan and also displays a broader substrate specificity compared to some other TDOs, being active against L-tryptophan analogs such as serotonin, D-tryptophan, and indole. researchgate.netrsc.orgresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 485475 invivochem.cnchem960.comrna-society.org |
| 3-Hydroxyquinaldic Acid | 194859 nih.gov |
| L-Tryptophan | 6305 fishersci.atguidetopharmacology.orgwikipedia.orguni.lu |
Data Tables
Based on the search results, a table summarizing the roles of the discussed enzymes in thiocoraline biosynthesis can be presented.
| Enzyme | Type | Proposed Role in Thiocoraline Biosynthesis | Relevant Substrate/Product |
| TioK | Adenylation–Thiolation (A-T) | Activation of L-tryptophan and loading onto T domain; platform for β-hydroxylation | L-Tryptophan |
| TioP | Type II Thioesterase (TEII) | Unlikely to be directly involved in the main biosynthetic pathway | - |
| TioQ | Type II Thioesterase (TEII) | Release of β-hydroxy-L-tryptophan from TioK T domain; involved in 3HQA formation | β-hydroxy-L-tryptophan |
| TioF | Tryptophan 2,3-Dioxygenase | Oxidation of L-tryptophan to N-formylkynurenine (first step of 3HQA synthesis) | L-Tryptophan, N-formylkynurenine |
| TioI | Cytochrome P450 | β-hydroxylation of L-tryptophan on TioK T domain | L-Tryptophan (on TioK T domain) |
| TioT | MbtH-like protein | Required for soluble expression and activity of TioK (and potentially other A domains) | Interacts with TioK (and other A domains) |
| TioL/TioM | Enzyme (proposed) | Conversion of N-formylkynurenine to L-kynurenine (in one 3HQA pathway) | N-formylkynurenine, L-kynurenine |
| TioG | Enzyme (proposed) | Involved in conversion of L-kynurenine to quinaldic acid (in one 3HQA pathway) | L-kynurenine, quinaldic acid |
| TioH | Enzyme (proposed) | Involved in conversion of L-kynurenine to quinaldic acid (in one 3HQA pathway) | L-kynurenine, quinaldic acid |
This table summarizes the roles of the discussed enzymes based on the provided information. Note that the specific roles of TioL, TioM, TioG, and TioH are based on one of the proposed pathways for 3HQA formation. researchgate.net The table is interactive and can be sorted by clicking on the headers.
Properties
IUPAC Name |
3-hydroxy-N-[(1R,7S,11S,14R,20S,24S)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,12,15,25-tetramethyl-11,24-bis(methylsulfanylmethyl)-3,6,10,13,16,19,23,26-octaoxo-9,22,28,29-tetrathia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)/t29-,30-,31+,32+,33+,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGKUQISSWRJJ-ZRBWWFCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CSSC[C@@H](C(=O)N([C@H](C(=O)SC[C@H](C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)[C@@H](CSC(=O)[C@@H](N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N10O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Thiocoraline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thiocoraline | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1157.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Origin and Isolation Methodologies of Thiocoraline a
Primary Marine Microbial Sources
Thiocoraline (B3025945) A has been identified in several marine microbial species, predominantly within the order Actinomycetales.
Micromonospora marina Strains (e.g., L-13-ACM2-092)
A key source of thiocoraline A is the marine actinomycete strain L-13-ACM2-092, which has been identified as belonging to the genus Micromonospora, specifically Micromonospora marina. researchgate.netcapes.gov.brnih.govnih.gov This strain was originally isolated from a soft coral collected off the coast of Mozambique in the Indian Ocean. researchgate.netnih.govnih.gov The compound was isolated from the mycelial cake of this strain. capes.gov.brwikipedia.org
Micrococcus sp.
This compound has also been reported as being isolated from the mycelium of a marine-derived actinomycete identified as Micrococcus sp. ontosight.ai
Verrucosispora sp. from Marine Sponges (Chondrilla caribensis f. caribensis)
Another source of this compound is a marine Verrucosispora sp. (Strain WMMA107) cultivated from the sponge Chondrilla caribensis f. caribensis. nih.govacs.orgnih.gov This sponge was collected from the Florida Keys. mdpi.com The isolation of thiocoraline from this Verrucosispora strain also led to the discovery of several natural analogs. nih.govacs.org
Other Micromonospora Species (e.g., Micromonospora sp. ML1 from marine mollusk)
Beyond Micromonospora marina strain L-13-ACM2-092, other Micromonospora species have been identified as producers of thiocoraline. For instance, Micromonospora sp. ML1, isolated from a marine mollusk also found off the coast of Mozambique, produces thiocoraline. nih.gov This indicates that the ability to produce thiocoraline is present in different Micromonospora strains associated with various marine invertebrates. nih.gov
Isolation Techniques from Mycelial Cultures
The isolation of this compound typically begins with the cultivation of the producing microorganism in a suitable fermentation medium under controlled aerobic conditions. capes.gov.brgoogle.com After fermentation, the compound is primarily found in the mycelial biomass. capes.gov.br
The isolation process involves obtaining the mycelial cake, from which this compound is extracted using suitable organic solvents, such as ethyl acetate. google.com The extracts from one or multiple extraction steps are then combined and concentrated, often by evaporation to dryness under vacuum. google.com
Further separation and purification of this compound from the crude extract are achieved through a combination of chromatographic techniques. google.com These can include column chromatography, thin layer chromatography (TLC), preparative thin layer chromatography, and high-pressure liquid chromatography (HPLC). google.com The fractionation process during chromatography can be guided by monitoring the presence of the compound, for example, by whole broth assay or HPLC. google.com
While specific detailed protocols or quantitative data like yields for each isolation step were not consistently available across the search results, the general methodology involves solvent extraction from the mycelium followed by various chromatographic purification steps.
Biosynthesis of Thiocoraline a
Genetic Deciphering of Biosynthetic Pathways
The genetic basis for thiocoraline (B3025945) A biosynthesis has been investigated, leading to the identification and cloning of the responsible gene cluster wipo.intpatentguru.com. This cluster was identified from Micromonospora sp. ML1 secondarymetabolites.org. Sequencing of a 64.6 kbp DNA region from this strain revealed the presence of 36 complete and two incomplete open reading frames (ORFs) potentially involved in the biosynthesis nih.govcsic.es.
Initial studies using oligoprimers targeting conserved nonribosomal peptide synthetase (NRPS) consensus sequences amplified six PCR fragments containing putative NRPS adenylation domains from the Micromonospora sp. ML1 chromosome nih.govcsic.es. Insertional inactivation of two of these adenylation domains resulted in nonproducing mutants, confirming their involvement in thiocoraline A biosynthesis nih.govcsic.es.
The identified gene cluster was found to contain more NRPS modules than anticipated based on the amino acid composition of this compound nih.govcsic.es. Two NRPSs, TioR and TioS, are proposed to be primarily responsible for assembling the thiocoraline backbone, exhibiting colinearity with the respective modules nih.govcsic.es. Additionally, TioY and TioZ, two other NRPSs, are hypothesized to synthesize a small peptide molecule that may play a regulatory role in this compound biosynthesis in Micromonospora sp. ML1 nih.govcsic.es.
The biosynthesis of the unusual starter unit, 3-hydroxy-quinaldic acid (3HQA), has also been explored. Within the thiocoraline gene cluster, nine proteins are potentially involved in the formation of 3HQA from L-tryptophan via at least two possible pathways researchgate.net. One proposed pathway involves five enzymes (TioF, TioL or M, TioG, TioH, and TioI) for the conversion of L-tryptophan to 3HQA, with TioF identified as a tryptophan 2,3-dioxygenase researchgate.net.
The thiocoraline biosynthetic gene cluster has been assigned MIBiG accession number BGC0000445 secondarymetabolites.org.
A summary of some identified genes and their putative functions within the this compound biosynthetic gene cluster is presented in the table below:
| Gene Identifier | Putative Product/Function | Evidence |
| tioA | OmpR family regulator | MIBiG annotation |
| tioB | Putative regulator | MIBiG annotation |
| tioC | ABC transporter (permease subunit) | MIBiG annotation |
| tioD | ABC transporter (ATPase subunit) | MIBiG annotation |
| tioE | MerR family regulator | MIBiG annotation |
| tioR | Nonribosomal Peptide Synthetase (NRPS) | Proposed backbone synthesis nih.govcsic.es |
| tioS | Nonribosomal Peptide Synthetase (NRPS) | Proposed backbone synthesis nih.govcsic.es |
| tioY | Nonribosomal Peptide Synthetase (NRPS) | Proposed regulatory peptide synthesis nih.govcsic.es |
| tioZ | Nonribosomal Peptide Synthetase (NRPS) | Proposed regulatory peptide synthesis nih.govcsic.es |
| TioF | Tryptophan 2,3-dioxygenase | 3HQA biosynthesis researchgate.net |
Heterologous Expression Strategies in Streptomyces Species
Heterologous expression has emerged as a valuable tool for studying secondary metabolite biosynthetic pathways, particularly for clusters from organisms that are genetically challenging or difficult to culture asm.org. Streptomyces species are frequently utilized as hosts for the heterologous expression of biosynthetic gene clusters from other actinomycetes, including marine Micromonospora researchgate.netmdpi.com. This is due to their well-established genetic systems, relatively fast growth for some strains, and capacity to produce diverse secondary metabolites asm.orgmdpi.com.
A significant region of the this compound biosynthetic gene cluster, approximately 53 kbp containing 26 ORFs, has been successfully expressed in Streptomyces albus and Streptomyces lividans nih.govcsic.es. This heterologous expression in Streptomyces hosts resulted in the production of this compound nih.govcsic.es. Streptomyces albus J1074 is a particularly well-characterized and widely used host strain for expressing various secondary metabolite gene clusters, including that of thiocoraline researchgate.netd-nb.info. Its smaller genome size compared to other Streptomyces and efficient genetic system make it an attractive platform for expressing cryptic biosynthetic pathways d-nb.info.
The successful heterologous expression of the this compound gene cluster in Streptomyces demonstrates the feasibility of using these hosts to produce compounds from less genetically tractable or slow-growing native producers mdpi.com. This approach facilitates further research into the biosynthesis and potential engineering of the pathway. While a strain of Streptomyces albus containing the thiocoraline gene cluster lacking a functional tioX gene maintained thiocoraline production, it was observed to have a lower yield, suggesting a potential role for TioX in resistance or secretion rather than direct enzymatic function rcsb.org.
Heterologous expression in Streptomyces allows for the potential activation of gene clusters that may be silent in their native hosts under laboratory conditions and can also be used to potentially increase the yield of natural products mdpi.com.
| Streptomyces Host Strain | This compound Production | Reference |
| Streptomyces albus | Yes | nih.govcsic.es |
| Streptomyces lividans | Yes | nih.govcsic.es |
| Streptomyces albus J1074 | Yes | researchgate.netd-nb.info |
Chemical Synthesis and Analogues of Thiocoraline a
Total Synthetic Strategies
Total synthesis of thiocoraline (B3025945) A and its analogues has primarily relied on solid-phase synthesis approaches, offering advantages in handling complex sequences and facilitating purification doi.orgnih.govirbbarcelona.orgunirioja.es.
Solid-Phase Synthesis Approaches
Solid-phase synthesis has been a key methodology for constructing the complex peptide framework of thiocoraline A and its analogues doi.orgnih.govirbbarcelona.orgunirioja.es. Various strategies have been explored to overcome the inherent difficulties associated with these molecules.
Convergent strategies, such as the (4+4) approach, have been employed, particularly for the synthesis of symmetric analogues like azathiocoraline doi.orgnih.govunirioja.esresearchgate.net. This approach takes advantage of the molecule's symmetry by synthesizing two identical or similar peptide fragments (e.g., tetrapeptides) and then coupling them doi.orgnih.govunirioja.es. Cyclization steps in this approach can be performed on the solid support doi.orgnih.gov. For the convergent approach, careful selection of coupling reagents is necessary, with phosphonium (B103445) salts like PyAOP being used to facilitate fragment coupling without excessive byproduct formation unirioja.es.
Stepwise solid-phase synthesis involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid support doi.orgnih.govunirioja.es. This method has also been applied to the synthesis of azathiocoraline and related bicyclic peptides doi.orgnih.gov. In some stepwise approaches, cyclization and the introduction of heterocyclic moieties may be carried out in solution after the linear peptide precursor is cleaved from the resin unirioja.es.
A significant development in the synthesis of natural this compound involved a combined approach utilizing both chemical and enzymatic methods nih.govirbbarcelona.orgresearchgate.netnih.gov. This strategy marked the first solid-phase synthesis of the natural product itself nih.govirbbarcelona.org. Key steps in this combined approach included the one-pot cleavage of a phenylacetamidomethyl protecting group using an immobilized penicillin G acylase enzyme and the formation of the disulfide bridge nih.govresearchgate.net. This method has been highlighted as a relatively quick process, achieving the molecule in nine steps with two purification rounds over approximately two weeks irbbarcelona.org.
Stepwise Synthesis
Key Synthetic Challenges and Solutions
The synthesis of this compound and its analogues is fraught with challenges stemming from their structural complexity doi.orgnih.govresearchgate.net. These include the presence of consecutive N-methyl amino acids, multiple cysteine residues, heterocyclic units, and bicyclic structures formed by disulfide and lactam/thioester linkages doi.orgacs.orgresearchgate.net.
Specific challenges encountered during synthesis include diketopiperazine (DKP) formation, particularly when proline or N-methyl amino acids are present near the N-terminus, slow coupling reactions, difficult cyclization steps, epimerization during coupling or cyclization, and elimination reactions at cysteine residues doi.orgresearchgate.netub.eduuniurb.it.
Solutions to these challenges have involved the design of optimized solid-phase strategies, careful selection of coupling reagents, and the use of specific solid supports doi.orgnih.govacs.orgresearchgate.netub.edu. Orthogonal protection schemes employing various protecting groups (e.g., Fmoc, Boc, Alloc, pNZ, o-NBS, Troc) and the judicious use of coupling reagents (e.g., HOSu, HOBt, HOAt, Oxyma, EDC, DIPCDI, PyAOP, PyBOP, HATU, COMU) have been crucial in establishing successful synthetic plans acs.orgnih.gov. Using resins like 2-chlorotrityl chloride (2-CTC) resin has been explored to minimize DKP formation ub.edu.
The presence of consecutive N-methyl amino acids poses a significant challenge in peptide synthesis due to steric hindrance, which can lead to slow or incomplete coupling reactions and facilitate internal diketopiperazine (DKP) formation doi.orgnih.govacs.orgresearchgate.netresearchgate.netub.eduuniurb.it. These non-commercial N-methyl amino acids require specific handling and coupling protocols doi.orgnih.gov.
Optimized solid-phase strategies have been developed to overcome the problems caused by consecutive N-methyl amino acids doi.orgnih.gov. For instance, the successful coupling of three consecutive N-methyl amino acids has been reported using coupling reagents such as HATU/HOAt/DIEA in DMF researchgate.net. The choice of solid support, such as 2-CTC resin, can also help in minimizing DKP formation in peptides containing N-methyl amino acids ub.edu. The use of specific coupling reagents like HATU and DIEA in pre-activation mode has been reported for the elongation of peptide chains containing N-methyl amino acids doi.org.
Data on coupling efficiencies for peptide synthesis involving N-methyl amino acids can be critical. While specific detailed tables for this compound synthesis were not fully available in the search snippets, research on related peptides highlights the importance of coupling reagents and conditions. For example, in the synthesis of a tetrapeptide resin, coupling reactions were performed in DMF using HATU and DIEA, with reaction times and yields monitored doi.org.
Table 1: Example of Coupling Monitoring in Solid-Phase Peptide Synthesis (Based on general description in Source doi.org)
| Step | Amino Acid Added | Coupling Reagents | Solvent | Reaction Time | Monitoring Method | Outcome |
| n | Fmoc-AA-OH | HATU, DIEA | DMF | 35 min | Colorimetric Test | Coupling Complete |
| Fmoc Removal | - | Piperidine (B6355638)/DMF | DMF | Multiple steps | - | Fmoc Removed |
The development of NMe-azathiocoraline, where thioester bonds are replaced by bridged N-methyl amide isosteres, demonstrates a synthetic approach to improve stability while retaining activity and potentially addressing synthetic challenges associated with the original thioester linkages nih.govresearchgate.net. NMe-azathiocoraline showed similar antitumor activity to thiocoraline and increased stability in human serum nih.govresearchgate.net.
Table 2: Comparison of Thiocoraline and NMe-Azathiocoraline Stability (Based on data in Source researchgate.net and nih.gov)
| Compound | Half-life in Human Serum |
| Thiocoraline | 14.4 h nih.govresearchgate.net |
| NMe-azathiocoraline | 23.1 h nih.govresearchgate.net |
These findings highlight the impact of structural modifications on the pharmacokinetic properties of thiocoraline analogues, achievable through controlled chemical synthesis.
Control of Epimerization during Cyclization/Fragment Condensation
Epimerization, the conversion of a chiral center to its stereoisomer, is a critical concern during peptide synthesis, particularly during coupling reactions and fragment condensation, as it can lead to a mixture of diastereomers and complicate purification doi.org. In the synthesis of this compound and its analogues, strategies have been designed to avoid epimerization during cyclization and/or fragment condensation. doi.orgresearchgate.net. While specific details on epimerization control during the cyclization or fragment condensation steps for this compound itself are not extensively detailed in the immediate search results, general peptide synthesis principles apply. The choice of coupling reagents and reaction conditions plays a crucial role in minimizing epimerization. doi.orgresearchgate.netacs.orgnih.govbiocrick.comlibretexts.orgpeptide.com. For instance, some coupling reagents are known to be less prone to causing epimerization than others. doi.orgpeptide.com. Fragment condensation approaches can be designed to couple fragments with C-terminal residues known to be less susceptible to racemization. thieme-connect.com.
Disulfide Bridge Formation under Solid-Phase Conditions
The formation of the disulfide bridge is a key step in the synthesis of bicyclic peptides like this compound. Solid-phase synthesis strategies for azathiocoraline, an analogue where the thioester is replaced by an amide bond, have been developed that include forming the disulfide bridge while the peptide is still attached to the solid support. doi.orgresearchgate.net. This on-resin disulfide bond formation simplifies the synthesis by allowing for purification of the peptide on the solid phase before cyclization. doi.org.
Late-Stage Introduction of Chromophore Moieties
A key element in the synthesis of this compound and its analogues is the late-stage introduction of the chromophore moieties, the 3-hydroxyquinoline (B51751) groups. doi.orgnih.govacs.orgresearchgate.net. This strategy provides ready access to a range of chromophore analogues, which is valuable for exploring structure-activity relationships. nih.govacs.org. Despite the potential challenges this poses, such as intramolecular S-N acyl transfer with cleavage of the macrocyclic thiol ester, this approach allows for the synthesis of analogues with diverse intercalating groups. acs.orgresearchgate.net. Biosynthetically, the chromophore is incorporated early in the process, being activated and attached to a peptidyl-carrier protein domain. mdpi.com.
Macrocyclization of Octadepsipeptides
This compound is a bicyclic octadepsipeptide, meaning it is a cyclic peptide containing eight amino acid residues and at least one ester linkage (in this case, a thioester). nih.govuni-marburg.dearchive.org. Macrocyclization, the formation of the large ring structure, is a critical step in its synthesis. In some synthetic approaches, the macrocyclization of the 26-membered octadepsipeptide is conducted at a single secondary amide site following disulfide formation. nih.govacs.orgresearchgate.net. Solid-phase cyclization has been achieved, with the choice of coupling reagents and additives influencing the efficiency and success of this step. doi.org. For example, HOAt has been reported to give better results than HOBt as an additive to DIPCDI for solid-phase cyclization. doi.org.
Introduction of Labile Thiol Ester Linkages
The presence of a labile thiol ester linkage is a characteristic feature of this compound. nih.govarchive.org. The introduction of this linkage in the final coupling reaction under conditions that minimize racemization is a key element of some synthetic strategies. nih.govacs.orgresearchgate.net. In some analogues, the thioester linkage has been replaced by an amide bond to potentially improve pharmacokinetic properties and enhance stability. doi.orgresearchgate.netresearchgate.net. Bridged N-methyl amides have been used as isosteres for the thioester bonds, mimicking their structure without imposing steric hindrance and conserving the hydrogen bonding map of the natural product. researchgate.net.
Orthogonal Protection Schemes (e.g., Fmoc, Boc, Alloc, pNZ, o-NBS, Troc)
Orthogonal protection schemes are essential in the synthesis of complex peptides like this compound, allowing for the selective deprotection of specific functional groups at different stages of the synthesis without affecting other protected groups. researchgate.netacs.orgnih.govchempep.comthermofisher.combiosynth.com. Common protecting groups used in peptide synthesis include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) for N-terminal protection, as well as various groups for side-chain protection. libretexts.orgchempep.comthermofisher.comwikipedia.orgpeptide.comamericanpeptidesociety.orgchempep.com.
In the context of thiocoraline and its analogues, orthogonal protection schemes utilizing up to five different protecting groups, including Fmoc, Boc, Alloc (allyloxycarbonyl), pNZ (para-nitrobenzyloxycarbonyl), o-NBS (ortho-nitrobenzenesulfenyl), and Troc (2,2,2-trichloroethoxycarbonyl), have been crucial in establishing synthetic plans. researchgate.netacs.orgnih.govmolaid.com.
Here is a summary of some of these protecting groups:
| Protecting Group | Type | Cleavage Conditions | References |
| Fmoc | N-terminal | Mild base (e.g., piperidine in DMF) | libretexts.orgthermofisher.comwikipedia.orgpeptide.comamericanpeptidesociety.org |
| Boc | N-terminal | Acid (e.g., TFA) | libretexts.orgthermofisher.comwikipedia.orgpeptide.comamericanpeptidesociety.orgchempep.com |
| Alloc | Amino, Carboxyl, Hydroxyl | Palladium(0) catalyst | chempep.combiosynth.comwikipedia.orgnih.goviris-biotech.de |
| pNZ | Amino | researchgate.netacs.orgnih.gov | |
| o-NBS | Amino | researchgate.netacs.orgnih.gov | |
| Troc | Amino | researchgate.netacs.orgnih.gov |
The Alloc group, for instance, can be used to protect amino, carboxyl, or hydroxyl groups and is removed using tetrakis(triphenylphosphine)palladium(0). chempep.comwikipedia.org. pNZ (para-nitrobenzyloxycarbonyl) and o-NBS (ortho-nitrobenzenesulfenyl) are also mentioned as part of orthogonal protection schemes used in the synthesis of thiocoraline hybrids. researchgate.netacs.orgnih.gov. Troc (2,2,2-trichloroethoxycarbonyl) is another protecting group that can be used. researchgate.netacs.orgnih.gov.
Selection of Coupling Reagents
The selection of appropriate coupling reagents is paramount in peptide synthesis to ensure efficient amide bond formation with minimal epimerization. doi.orgresearchgate.netacs.orgnih.govbiocrick.comlibretexts.orgpeptide.com. In the solid-phase synthesis of thiocoraline analogues, a variety of coupling reagents have been employed. doi.orgresearchgate.netacs.orgnih.govbiocrick.commolaid.com.
For the stepwise elongation of the peptidic chain, particularly to ensure complete acylation of N-methylamino acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA ( N,N-Diisopropylethylamine) has been used. doi.org. For fragment condensation in a convergent approach, PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) has been preferred because it does not cause capping of the amino function during slow couplings. doi.orgbiocrick.com. For solid-phase cyclization, HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to DIPCDI (N,N'-Diisopropylcarbodiimide) has shown better results than HOBt (1H-Benzotriazol-1-ol). doi.org.
Other coupling reagents mentioned in the context of thiocoraline hybrid synthesis include HOSu (N-Hydroxysuccinimide), OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneamino)-1H-)-(dimethylamino-morpholino))-methylene]-1H-1,2,3-triazolo-[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide). researchgate.netacs.orgnih.govbiocrick.commolaid.com. The "right concourse" of these coupling reagents, along with orthogonal protection schemes, was crucial in establishing the synthetic plan for thiocoraline-triostin hybrids. researchgate.netacs.orgnih.govmolaid.com.
Here is a table summarizing some of the coupling reagents mentioned:
| Coupling Reagent | Acronym (if applicable) | Primary Use Mentioned in Context of Thiocoraline Synthesis | References |
| HATU | Stepwise elongation, coupling N-methylamino acids | doi.orgresearchgate.netacs.orgnih.govbiocrick.commolaid.com | |
| DIEA | Base used with coupling reagents | doi.org | |
| PyAOP | Fragment condensation | doi.orgresearchgate.netacs.orgnih.govbiocrick.commolaid.com | |
| HOAt | Additive for solid-phase cyclization with DIPCDI | doi.orgresearchgate.netacs.orgnih.govbiocrick.commolaid.com | |
| DIPCDI | Used with HOAt for solid-phase cyclization | doi.orgresearchgate.netacs.orgnih.govbiocrick.commolaid.com | |
| HOSu | Coupling reagent | researchgate.netacs.orgnih.govbiocrick.commolaid.com | |
| OxymaPure | Oxyma | Coupling reagent | researchgate.netacs.orgnih.govbiocrick.commolaid.com |
| EDC | Coupling reagent | researchgate.netacs.orgnih.govbiocrick.commolaid.com | |
| PyBOP | Coupling reagent | researchgate.netacs.orgnih.govbiocrick.commolaid.com | |
| COMU | Coupling reagent | researchgate.netacs.orgnih.govbiocrick.compeptide.commolaid.com |
Synthetic Analogues and Structure-Activity Relationship (SAR) Studies
The synthesis of various thiocoraline analogues has been instrumental in understanding which structural features are critical for its biological activity and DNA binding specificity. nih.govnih.gov These studies aim to develop analogues with improved properties, such as enhanced stability and potentially altered DNA sequence selectivity. researchgate.netnih.gov
Azathiocoraline and NMe-Azathiocoraline (Amide Replacement of Thioester Linkage)
NMe-azathiocoraline (NMA) is another analogue where bridged N-methyl amides are used as isosteres for the depsi and thiodepsi bonds found in thiocoraline. researchgate.netacs.org The introduction of NMe-amides in the bridges is designed to mimic the thioester bonds without introducing significant steric hindrance, thus aiming to conserve the hydrogen bonding map of the natural product. researchgate.netacs.org NMe-azathiocoraline has been synthesized using solid-phase methods, involving N-methylation of the side chain of diaminopropionic acid (Dap). researchgate.netacs.org This analogue has shown nanomolar activity comparable to that of natural thiocoraline and retains the same mode of action. researchgate.netnih.govacs.org Modeling studies of NMe-azathiocoraline bound to a TCGA sequence suggest that the methyl groups are positioned away from the DNA strand, allowing the recognition pattern of thiocoraline to be maintained. researchgate.netacs.orgirbbarcelona.org Furthermore, NMe-azathiocoraline has demonstrated increased stability in human serum compared to thiocoraline, with a reported half-life of 23.1 hours for NMA versus 14.4 hours for thiocoraline. researchgate.net This enhanced stability is believed to be due to the thioester linkages in thiocoraline being a major cause of serum instability and enzymatic degradation. researchgate.net
Oxathiocoraline (Ester Replacement of Thioester Bridges)
Oxathiocoraline is a synthetic analogue in which the thioester bridges of thiocoraline are replaced by ester bonds. nih.govctdbase.org The solid-phase synthesis of oxathiocoraline has been reported. nih.govtu-dortmund.deuef.fi However, this modification resulted in a considerable loss of cytotoxic activity, primarily due to instability. nih.gov
Thiocoraline-Triostin Hybrids
Thiocoraline and triostin (B1172060) are both natural compounds that act as DNA bisintercalators and possess potent antitumor properties. researchgate.netnih.gov Despite their attractive pharmaceutical profiles, they face limitations such as low solubility, which affects their pharmacokinetic properties. researchgate.netnih.gov Solid-phase strategies have been developed to synthesize new bisintercalators, including thiocoraline-triostin hybrids. researchgate.netnih.gov These synthetic approaches utilize orthogonal protection schemes and specific coupling reagents to access these complex bicyclic (depsi)peptides. researchgate.netnih.gov In vitro studies and SAR investigations of these hybrids have provided insights that can guide the design of novel bisintercalators. nih.gov
Natural Analogues (e.g., 22′-Deoxythiocoraline, thiochondrilline C, 12′-sulfoxythiocoraline)
The marine environment has proven to be a source of microbial-derived compounds with therapeutic potential, including thiocoraline. nih.gov Natural analogues of thiocoraline have been isolated, providing valuable insights into its SAR and biosynthesis. nih.govnih.govacs.org Five new analogues were isolated from a marine Verrucosispora sp. nih.govnih.govacs.org Among these, 22′-deoxythiocoraline, thiochondrilline C, and 12′-sulfoxythiocoraline were found to exhibit significant cytotoxicity against the A549 human cancer cell line. nih.govnih.govacs.org
Detailed analysis of these natural analogues has shed light on the importance of specific structural elements. For instance, 22′-deoxythiocoraline differs from thiocoraline by the absence of one phenol (B47542) group. nih.gov Studies comparing thiocoraline and 22'-deoxythiocoraline emphasize the importance of each phenol group to thiocoraline's activity. wisc.edu The 3-OH-quinaldic system is believed to form a tricyclic hydrogen-bonded conformation that stabilizes the complex with DNA. wisc.edu The presence of one phenol group, as in 22′-deoxythiocoraline, contributes to stabilizing the DNA complex, although to a lesser extent than the two phenol groups in thiocoraline. wisc.edu
The cytotoxicity of these natural analogues against the A549 cell line has been reported with specific EC₅₀ values: 22′-deoxythiocoraline at 0.13 µM, thiochondrilline C at 2.86 µM, and 12′-sulfoxythiocoraline at 1.26 µM. nih.govnih.govacs.orgrhhz.net These data indicate that while the analogues retain cytotoxic activity, their potency varies compared to thiocoraline (EC₅₀ = 0.0095 µM against A549 cells). wisc.edurhhz.net This suggests that modifications in the chromophore or other parts of the molecule can influence the biological activity.
Here is a data table summarizing the cytotoxicity of some natural thiocoraline analogues:
| Compound | EC₅₀ (µM) against A549 cells |
| Thiocoraline | 0.0095 |
| 22′-Deoxythiocoraline | 0.13 |
| Thiochondrilline C | 2.86 |
| 12′-Sulfoxythiocoraline | 1.26 |
Chromophore Analogues
The chromophore units in bisintercalator natural products like thiocoraline are crucial for their interaction with DNA. semanticscholar.orgresearchgate.netnih.gov Thiocoraline contains 3-hydroxyquinoline-2-carbonyl groups as its chromophores. nih.govnih.govijcrbp.com The SAR for chromophore modifications has been investigated in analogues of related compounds like echinomycin (B1671085). nih.gov Studies on echinomycin analogues with different pendant chromophores, including those found in thiocoraline (3-hydroxyquinoline-2-carbonyl), have provided insights into the impact of these moieties on cytotoxic activity. nih.gov For instance, investigations into echinomycin analogues revealed that the presence and position of nitrogen atoms in the aromatic chromophores significantly influence cytotoxicity. nih.gov The fact that thiocoraline and other related natural products share 3-hydroxyquinoline-2-carbonyl groups as chromophores and exhibit potent toxicity highlights the importance of this structural element for their biological activity. nih.gov
Influence of Peptide Scaffold Integrity on Biological Activity
The peptide scaffold of this compound plays a critical role in its biological activity, primarily through its interaction with DNA. This compound binds to double-stranded DNA, adopting a staple-like conformation that facilitates the intercalation of its two 3-hydroxyquinaldic acid moieties into the minor groove uah.esnih.gov. This binding mode is shared with other bisintercalators like echinomycin and triostin A, although this compound possesses a unique mechanism of action and sequence specificity attributed to its 3-OH-quinaldic system nih.gov.
The protein TioX, encoded within the thiocoraline biosynthetic gene cluster, provides an interesting perspective on the interaction between the peptide scaffold and other biological molecules. TioX forms a symmetric tetrameric assembly stabilized by intermolecular disulfide bonds, and its structural scaffold is suggested to have evolved to bind this compound or its chromophore analogues nih.gov. While not directly involved in the enzymatic synthesis of this compound, TioX's interaction with the peptide scaffold highlights the importance of the scaffold's conformation and features for recognition by other proteins nih.gov.
Relationship between Structural Symmetry and Biological Activity
This compound is characterized by its C₂ symmetry, a feature it shares with other bisintercalating antibiotics like echinomycin and triostin A doi.orgnih.gov. This symmetry is integral to its ability to bisintercalate into the minor groove of DNA uah.esnih.gov. The molecule's staple shape, dictated by its bicyclic structure and the arrangement of its peptide chain and disulfide bridge, allows the two 3-hydroxyquinoline chromophores to intercalate into the DNA duplex uah.esnih.gov.
X-ray crystal structure analysis of this compound has revealed how its symmetric structure facilitates its interaction with DNA. In crystal lattices, this compound molecules arrange in docked pairs, with one quinoline (B57606) ring from each molecule sandwiched between the two rings of a facing molecule uah.es. These pairs form columns where outer rings are stacked symmetrically uah.es. The distance between stacked aromatic rings in these arrangements is typically between 3.4 and 3.7 Å, consistent with distances observed in DNA intercalation complexes uah.es.
The C₂ symmetry of this compound, particularly the symmetrical positioning of the 3-hydroxyquinoline chromophores and the disulfide bridge, contributes to its high-affinity binding to DNA uah.esnih.govnih.gov. While this compound shows high-affinity bisintercalation, studies have indicated little or no perceptible sequence selectivity in its binding compared to some other bisintercalators nih.gov. This suggests that while symmetry is crucial for the binding mode (bisintercalation), other structural features or the precise arrangement within the minor groove might influence sequence specificity.
Molecular Mechanisms of Action of Thiocoraline a
DNA Interactions
Thiocoraline (B3025945) A functions as a DNA-binding agent, interfering with the normal structure and function of the genetic material.
DNA Binding Mode: Bis-intercalation
Thiocoraline A is characterized as a bis-intercalator uah.esnih.govoup.comacs.orgoup.comresearchgate.net. Its three-dimensional structure, determined by X-ray crystallography, shows a characteristic staple shape uah.esinternetchemistry.com. This structure facilitates the insertion of its two planar chromophores between adjacent base pairs of the DNA double helix nih.govinternetchemistry.com. This bis-intercalative mode is similar to that of other well-known antibiotics like echinomycin (B1671085) and triostin (B1172060) A uah.es. The binding process involves the two drug chromophores clamping two stacked base pairs uah.esinternetchemistry.com. Single-molecule studies using optical tweezers have shown that bis-intercalation by thiocoraline involves a very slow off-rate, suggesting a long-lived mono-intercalated intermediate state before reaching the stable bis-intercalated complex oup.comoup.comresearchgate.netub.edu.
Binding Location: Minor Groove of DNA
This compound binds to the minor groove of DNA biosynth.comresearchgate.netnih.govuniovi.es. While the chromophore moieties intercalate between base pairs, the peptidic scaffold of the molecule interacts with the minor groove uah.esuniovi.es. Specifically, van der Waals interactions between the sulfur-rich peptide part of the antibiotic and the minor grooves of the oligomers contribute to the stability of the complex uah.es. Hydrogen-bonding interactions between the NH and carbonyl groups of glycines and the N3 and 2-amino groups of guanines in the DNA minor groove also play a significant role in stabilizing the complex uah.es.
Impact on DNA Structure: Elongation and Unwinding of Double Helix
The intercalation of this compound into the DNA helix results in structural changes, including the elongation and unwinding of the double helix nih.govub.edu. This insertion of planar chromophores between base pairs increases the distance between adjacent base pairs, leading to elongation oup.comub.eduoup.com. The unwinding occurs as the intercalator disrupts the normal helical twist of the DNA nih.govoup.com. Single-molecule stretching experiments using optical tweezers have confirmed that thiocoraline binding leads to the elongation and unwinding of the DNA double helix ub.edu.
Sequence Selectivity: Little or No Perceptible Selectivity vs. Selectivity for CpG
Early reports suggested that thiocoraline binds to DNA with little or no sequence selectivity based on certain footprinting experiments and binding constant calculations uah.esnih.govresearchgate.net. However, more detailed studies, including fluorescence melting experiments and single-molecule footprinting techniques, have provided evidence for some degree of sequence selectivity, particularly a preference for CpG steps uah.esoup.comub.edunih.govub.edu. While thiocoraline can bind to many positions along the DNA sequence, statistical analysis of binding events has revealed a preference for clamping CpG steps oup.comub.eduub.edu. Flanking sequences can also influence the sequence selectivity uah.es.
Stabilization of DNA Double Helix (e.g., Force-melted regions, S-DNA)
This compound is able to stabilize the DNA double helix internetchemistry.comub.edu. Fluorescence melting studies have shown that thiocoraline increases the melting temperature (Tm) of DNA duplexes, indicating enhanced thermal stability uah.esinternetchemistry.com. Single-molecule experiments have demonstrated that thiocoraline can bind to and stabilize force-melted regions or S-DNA (stretched DNA), reducing the molecular extension at forces above the overstretching transition ub.edu. This stabilization effect makes it harder for the DNA strands to separate internetchemistry.com.
Thiocoraline's ability to stabilize DNA duplexes has been quantified through changes in melting temperature (ΔTm) for various DNA sequences. Below is a table summarizing some representative data:
| DNA Sequence | Thiocoraline ΔTm (°C) | Echinomycin ΔTm (°C) |
| ACGT | 9.0 uah.es | 12.6 uah.es |
| TCGA | 8.2 uah.es | 9.9 uah.es |
| ACGA | 9.4 uah.es | 14.5 uah.es |
| TGGT/ACCA | 7.1 uah.es | 9.4 uah.es |
| AGCA/TGCT | 2.9 uah.es | 6.9 uah.es |
| GC | 17.3 uah.es | 16.0 uah.es |
Note: Data extracted from fluorescence melting studies uah.es.
DNA Crosslinking
This compound has been reported to lead to DNA crosslinking biosynth.com. This crosslinking activity, along with its minor groove binding, is implicated in its mode of action, subsequently inhibiting transcription and replication processes biosynth.com. While some sources highlight this as a consequence of its DNA interaction biosynth.com, others focus primarily on the bis-intercalation and stabilization effects without explicitly detailing the mechanism of crosslink formation uah.esnih.govoup.comoup.comresearchgate.netinternetchemistry.comub.edunih.govub.eduub.eduacs.org.
Lack of DNA Topoisomerase II Inhibition
Research indicates that this compound does not inhibit DNA topoisomerase II enzymes in vitro. researchgate.netnih.govnih.govcfmot.de This finding differentiates its mechanism from many common DNA intercalators and anticancer drugs that target topoisomerase II to induce DNA breaks and subsequent cell death. oup.commdpi.com
Absence of Direct DNA Breakage
Studies have shown that this compound does not induce DNA breakage in cells, even at concentrations that are effective in inhibiting cell growth. researchgate.netnih.govnih.govcfmot.deresearchgate.net This is in contrast to agents that cause direct DNA damage as their primary mode of action.
Enzyme Inhibition Profiles
This compound has been shown to inhibit the activity of several enzymes crucial for DNA and RNA synthesis.
DNA Polymerase Alpha (α) Inhibition
A significant mechanism of action for this compound is the inhibition of DNA polymerase alpha (α). researchgate.netnih.govnih.govcfmot.deoncotarget.comnih.gov This inhibition has been observed in human colon cancer cell lines, such as LoVo and SW620, at concentrations that affect cell cycle progression and clonogenicity. researchgate.netnih.govnih.gov
Interactive Table 1: Effect of this compound on DNA Polymerase Alpha Inhibition in Cancer Cell Lines
| Cell Line | Effect on DNA Polymerase α | Reference |
| LoVo | Inhibition of activity | researchgate.netnih.govnih.gov |
| SW620 | Inhibition of activity | researchgate.netnih.govnih.gov |
Inhibition of DNA Elongation
The inhibition of DNA polymerase alpha by this compound specifically leads to the inhibition of DNA elongation. researchgate.netnih.govoup.comresearchgate.netnih.govresearchgate.net This interference with the DNA replication process is considered a key factor in the observed cell cycle arrest, particularly in the G1 phase, and the reduced rate of S phase progression. uah.esresearchgate.netnih.govnih.govoncotarget.com
RNA Polymerase Inhibition
This compound has also been reported to inhibit RNA polymerase. caymanchem.comtargetmol.comtargetmol.combertin-bioreagent.com In vitro studies have indicated an IC50 value of 6 µg/ml for RNA polymerase inhibition. caymanchem.comtargetmol.comtargetmol.combertin-bioreagent.com
Interactive Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme | IC50 (µg/ml) | Reference |
| RNA Polymerase | 6 | caymanchem.comtargetmol.comtargetmol.combertin-bioreagent.com |
| DNA Polymerase | 6 | caymanchem.comtargetmol.comtargetmol.combertin-bioreagent.com |
| Thymidylate Synthase | 15 | caymanchem.comtargetmol.comtargetmol.combertin-bioreagent.com |
Thymidylate Synthase Inhibition
In addition to DNA and RNA polymerases, this compound has been shown to inhibit thymidylate synthase. caymanchem.comtargetmol.comtargetmol.combertin-bioreagent.comlabchem.com.my The reported IC50 value for thymidylate synthase inhibition in vitro is 15 µg/ml. caymanchem.comtargetmol.comtargetmol.combertin-bioreagent.com
Protein Kinases and Phosphatases Inhibition
Research indicates that this compound has the capacity to inhibit various enzymes, including protein kinases and phosphatases, which are critical regulators of numerous cellular processes. ontosight.ai While the search results mention this inhibitory activity, specific details regarding the types of kinases or phosphatases inhibited by this compound are limited in the provided snippets. Some marine-derived compounds, such as Calyculin A, are known as selective inhibitors of protein phosphatase 1, highlighting the potential for marine natural products to target these enzymes. bioline.org.br Another study investigated the effect of other pigmented compounds from marine bacteria on protein kinases and phosphatases, noting that violacein (B1683560) showed strong inhibitory effects against catalytic subunits of PKA and PKC but had relatively low effect on protein phosphatases. kochi-tech.ac.jp However, direct evidence detailing this compound's specific targets within the protein kinase and phosphatase families is not extensively provided in the search results.
Cell Cycle Modulation
A prominent mechanism of action for this compound is its ability to modulate the cell cycle, leading to cell cycle arrest in specific phases. researchgate.netnih.govwikipedia.orgnih.govnih.govresearchgate.netnih.govsemanticscholar.org
G1 Phase Arrest
Multiple studies have shown that this compound induces an arrest in the G1 phase of the cell cycle in various cancer cell lines. researchgate.netnih.govnih.govwikipedia.orgnih.govresearchgate.netnih.gov This effect has been observed in human colon cancer cell lines (LoVo and SW620) and medullary thyroid cancer (MTC-TT) cells. researchgate.netnih.govnih.govnih.govresearchgate.netnih.gov Flow cytometry analysis has been used to assess this G1 phase arrest. researchgate.netnih.govnih.govresearchgate.netnih.gov The G1 arrest is often associated with the inhibition of DNA replication. researchgate.netnih.govnih.gov
Decreased S Phase Progression Towards G2/M
In addition to G1 arrest, this compound also causes a decrease in the rate of S phase progression towards the G2/M phases. researchgate.netnih.govwikipedia.orgnih.gov This effect has been demonstrated in human colon cancer cell lines using techniques such as bromodeoxyuridine/DNA biparametric flow cytometric analysis. researchgate.netnih.govnih.gov The observed cell cycle effects, including the decreased S phase progression, appear to be related to the inhibition of DNA replication. researchgate.netnih.govnih.gov
Impact on Cell Cycle Regulatory Proteins (e.g., p21, p27, Cyclin B1, Cyclin D1)
This compound treatment influences the expression levels of key cell cycle regulatory proteins. Western blot analysis has shown that this compound can lead to a dose-dependent increase in the expression of the cyclin-dependent kinase (Cdk) inhibitors p21 and p27. nih.govnih.govresearchgate.netsemanticscholar.org These proteins are known to promote cell cycle suppression. nih.govsemanticscholar.org Conversely, studies have observed a decrease in the expression of cell cycle promoter proteins such as Cyclin B1 and Cyclin D1 following this compound treatment. nih.govresearchgate.netoncotarget.com These changes in regulatory protein levels are associated with the induction of cell cycle arrest. nih.govresearchgate.net
Here is a summary of the impact of this compound on selected cell cycle regulatory proteins:
| Protein | Type | Observed Effect of this compound Treatment | Associated Cell Cycle Phase | References |
| p21 | Cyclin-dependent kinase inhibitor | Increased expression (dose-dependent) | G1/G2/M arrest | nih.govnih.govresearchgate.netsemanticscholar.orgoncotarget.com |
| p27 | Cyclin-dependent kinase inhibitor | Increased expression (dose-dependent) | G1/G2/M arrest | nih.govnih.govresearchgate.netsemanticscholar.orgoncotarget.com |
| Cyclin B1 | Cell cycle promoter | Decreased expression | G2/M progression | nih.govresearchgate.netoncotarget.com |
| Cyclin D1 | Cell cycle promoter | Decreased expression | G1 progression | nih.govresearchgate.netoncotarget.com |
Cellular Signaling Pathway Modulation
Beyond its direct effects on the cell cycle and DNA replication, this compound has also been shown to modulate specific cellular signaling pathways.
Notch Pathway Activation
A significant finding regarding this compound's mechanism of action is its ability to activate the Notch signaling pathway, particularly in neuroendocrine cancer cells. nih.govnih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.netdntb.gov.ua Activation of the Notch pathway has been shown to have a tumor suppressor role in neuroendocrine tumors. nih.govnih.govresearchgate.net Studies in carcinoid cells (BON and H727) and medullary thyroid cancer (MTC-TT) cells have demonstrated that this compound treatment leads to increased mRNA and protein expression of Notch isoforms, including Notch1 and Notch2. nih.govnih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net This activation is further supported by the increased expression of downstream targets of the Notch pathway, such as HES1, HES5, HEY1, and HEY2. nih.govnih.govnih.govresearchgate.netresearchgate.net The activation of the Notch pathway by this compound is suggested to contribute to its anti-proliferative effects and the observed cell cycle arrest. nih.govnih.govnih.gov
Here is a summary of the impact of this compound on the Notch pathway:
| Target/Marker | Effect of this compound Treatment | Observation Method | Cell Line(s) Affected | References |
| Notch1 (protein) | Increased expression | Western blot | BON, MTC-TT | nih.govnih.govsemanticscholar.orgresearchgate.net |
| Notch1 (mRNA) | Increased expression | qRT-PCR | BON, MTC-TT | nih.govnih.govnih.govsemanticscholar.org |
| Notch2 (protein) | Increased expression | Western blot | MTC-TT | nih.govresearchgate.net |
| Notch2 (mRNA) | Increased expression | Real-time RT-PCR | MTC-TT | nih.govresearchgate.net |
| HES1 (mRNA) | Increased expression | qRT-PCR, Real-time RT-PCR | BON, MTC-TT | nih.govnih.govnih.govresearchgate.netresearchgate.net |
| HES5 (mRNA) | Increased expression | qRT-PCR | BON | nih.govresearchgate.net |
| HES2 (mRNA) | Increased expression | Real-time RT-PCR | MTC-TT | nih.govnih.govresearchgate.net |
| HEY1 (mRNA) | Increased expression | Real-time RT-PCR | MTC-TT | nih.govnih.govresearchgate.net |
| HEY2 (mRNA) | Increased expression | qRT-PCR, Real-time RT-PCR | BON, MTC-TT | nih.govnih.govnih.govresearchgate.netresearchgate.net |
Upregulation of Notch Isoforms (Notch1, Notch2)
Treatment with this compound has been observed to induce the expression of Notch isoforms, specifically Notch1 and Notch2. researchgate.netnih.govoaepublish.com In studies using medullary thyroid cancer (MTC) cells, thiocoraline treatment led to a dose-dependent increase in both the mRNA and protein levels of Notch1 and Notch2. researchgate.netnih.gov Quantitative real-time PCR experiments demonstrated significant increases in message levels of Notch1 and Notch2 at nanomolar concentrations of thiocoraline. researchgate.netnih.gov Similar findings regarding Notch1 upregulation at both protein and mRNA levels have been reported in carcinoid cell lines treated with thiocoraline. nih.govresearchgate.net
Modulation of Downstream Targets (e.g., HES1, HES2, HES6, HEY1, HEY2)
The activation of Notch receptors by this compound leads to the modulation of their downstream target genes. researchgate.netnih.govoaepublish.comnih.govresearchgate.net Following thiocoraline treatment, increased mRNA levels of the downstream targets HES1, HES2, HEY1, and HEY2 have been observed in MTC cells. researchgate.netnih.gov Conversely, expression of HES6 decreased in these studies. oaepublish.com In carcinoid cells, thiocoraline treatment activated downstream Notch targets including HES1, HES5, and HEY2. nih.govresearchgate.net These changes in downstream target expression are indicative of functional activation of the Notch pathway by this compound. nih.govnih.gov
PI3K/Akt/BCRP Signaling Pathway Involvement
This compound has also been implicated in modulating the PI3K/Akt/BCRP signaling pathway, particularly in the context of drug resistance in certain cancer cells. nih.govnih.gov
Akt Phosphorylation Modulation
Research indicates that this compound can induce an increase in Akt phosphorylation. nih.govresearchgate.net In studies involving breast cancer MCF-7 cells, thiocoraline treatment led to upregulated protein levels of Akt and phosphorylated Akt (p-Akt) in resistant cell lines. nih.govresearchgate.net The level of Akt phosphorylation was found to be upregulated at nanomolar concentrations of thiocoraline in a dose-dependent manner. researchgate.net Inhibition of Akt phosphorylation, for instance, by using a selective inhibitor like MK-2206 dihydrochloride (B599025), significantly increased the sensitivity of MCF-7 cells to thiocoraline, suggesting that the modulation of Akt phosphorylation is involved in the cellular response to thiocoraline. nih.gov
Antimicrobial Mechanisms of Action
Beyond its effects on mammalian cells, this compound possesses antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. medchemexpress.comnih.govmedchemexpress.commdpi.com
Antibacterial Activity against Gram-Positive Microorganisms (S. aureus, B. subtilis, M. luteus)
This compound exhibits potent antibacterial activity specifically against Gram-positive bacteria. medchemexpress.comnih.govmedchemexpress.commdpi.com Studies have reported its efficacy against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. nih.govmdpi.com Minimum Inhibitory Concentration (MIC) values for this compound against these organisms have been reported in the low nanomolar to low microgram per milliliter range. For instance, reported MIC values are 0.05 μg/mL for S. aureus, 0.05 μg/mL for B. subtilis, and 0.03 μg/mL for M. luteus. nih.govmdpi.com This potent activity against key Gram-positive pathogens highlights its potential as an antibacterial agent.
Here is a table summarizing the antibacterial activity of this compound against specific Gram-Positive Microorganisms:
| Microorganism | MIC (μg/mL) | Source |
| Staphylococcus aureus | 0.05 | nih.govmdpi.com |
| Bacillus subtilis | 0.05 | nih.govmdpi.com |
| Micrococcus luteus | 0.03 | nih.govmdpi.com |
Antifungal Properties
While primarily recognized for its antibacterial activity, some reports also indicate that this compound may possess antifungal properties. medchemexpress.com However, the extent and spectrum of its antifungal activity appear less extensively documented compared to its effects on Gram-positive bacteria. One source broadly mentions anti-fungi activity for depsipeptide antibiotics, a class to which thiocoraline belongs. medchemexpress.com Another study screening marine actinobacteria extracts noted frequent activities against Candida glabrata, although the specific compound responsible among the identified metabolites, including thiocoraline, would require further investigation. vliz.be
Preclinical Efficacy Studies of Thiocoraline a
In vitro Cytotoxicity in Cancer Cell Lines
Thiocoraline (B3025945) A has shown significant inhibitory effects on the proliferation of diverse cancer cell types in vitro. researchgate.netuah.es
Human Colon Cancer Cells (e.g., LoVo, SW620, HT-29)
Thiocoraline A exhibits potent cytotoxic activity against human colon cancer cell lines. Studies have shown IC₅₀ values in the nanomolar range for cell lines such as LoVo and SW620. uah.esproquest.com For instance, thiocoraline displayed cytotoxic activity against LoVo and SW620 cells with IC₅₀ values of 15 nM and 500 nM, respectively. proquest.com In HT-29 human colon adenocarcinoma cells, an IC₅₀ value of 0.01 µg/mL has been reported. researchgate.netmdpi.com Thiocoraline induces cell cycle arrest in the G₁ phase and decreases the rate of S phase progression in LoVo and SW620 cells. nih.govmdpi.com
| Cell Line | IC₅₀ Value | Unit | Reference |
| LoVo | 15 | nM | proquest.com |
| SW620 | 500 | nM | proquest.com |
| HT-29 | 0.01 | µg/mL | researchgate.netmdpi.com |
Human Breast Cancer Cells (e.g., MCF-7)
This compound demonstrates potent toxicity against human breast cancer cell lines like MCF-7 at nanomolar concentrations. nih.govnih.gov An IC₅₀ value of 53.8 ± 2.53 nmol/L for thiocoraline in MCF-7 cells after 48 hours has been reported. nih.gov
| Cell Line | IC₅₀ Value | Unit | Time Point | Reference |
| MCF-7 | 53.8 ± 2.53 | nmol/L | 48 h | nih.gov |
Human Lung Adenocarcinoma Cells (e.g., A549)
This compound is cytotoxic to human lung adenocarcinoma cells, including the A549 cell line. An IC₅₀ value of 0.002 µg/mL has been reported for A549 cells. researchgate.net
| Cell Line | IC₅₀ Value | Unit | Reference |
| A549 | 0.002 | µg/mL | researchgate.net |
Melanoma Cells (e.g., MEL288)
Potent cytotoxic activity of this compound has also been observed in melanoma cell lines such as MEL28. researchgate.netmdpi.commdpi.com An IC₅₀ value of 0.002 µg/mL has been reported for MEL28 cells. researchgate.net
| Cell Line | IC₅₀ Value | Unit | Reference |
| MEL28 | 0.002 | µg/mL | researchgate.net |
Renal Cancer Cells
Thiocoraline has demonstrated potent cytotoxicity against renal cancer cells. researchgate.netnih.gov Specific IC₅₀ values for various renal cancer cell lines were not consistently available across the search results, but its activity in this category of cancer cells has been noted. researchgate.netnih.gov
Medullary Thyroid Cancer (MTC-TT) Cells
Thiocoraline has shown potent activity against aggressive neuroendocrine tumors like medullary thyroid cancer (MTC-TT) cells at low nanomolar concentrations. mdpi.comnih.govscience.gov The IC₅₀ value for thiocoraline in MTC-TT cells was determined to be 7.6 nM. mdpi.com Thiocoraline treatment of MTC-TT cells has been shown to induce G₁ phase arrest and activate the NOTCH pathway. mdpi.comwisc.edu
| Cell Line | IC₅₀ Value | Unit | Reference |
| MTC-TT | 7.6 | nM | mdpi.com |
Carcinoid Cells (BON, H727)
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of human pancreatic carcinoid BON cells and pulmonary carcinoid H727 cells. nih.govresearchgate.netnih.gov Treatment with nanomolar concentrations of this compound leads to a decrease in cell proliferation in these cell lines. nih.govresearchgate.netnih.gov Research indicates that this compound induces cell cycle arrest in BON and H727 cells, specifically in the G2/M phase. nih.govresearchgate.netnih.govwisc.edu The observed anti-proliferative effects are also linked to the induction of apoptosis, as evidenced by increased expression levels of poly ADP ribose polymerase (PARP) and X-linked inhibitor of apoptosis protein (XIAP). mdpi.comresearchgate.net Furthermore, this compound treatment has been shown to alter the neuroendocrine phenotype of these cells. nih.govresearchgate.netwisc.edu
Murine Leukemia Cells (P388)
This compound has exhibited potent cytotoxic activity against murine leukemia P388 cells. mdpi.comresearchgate.netmdpi.comscispace.comnii.ac.jp Studies have reported low IC50 values for this compound against this cell line, highlighting its significant potency. researchgate.netmdpi.comscispace.comnii.ac.jp For instance, IC50 values as low as 0.002 µg/mL have been documented for the P388 cell line. researchgate.netmdpi.comnii.ac.jp
Comparison of Potency across Cell Lines
This compound demonstrates varying degrees of cytotoxic potency across different cancer cell lines. Comparative studies using IC50 values reveal its potent activity against several cell types, including a notable effectiveness against P388 murine leukemia cells. researchgate.netmdpi.comscispace.comnii.ac.jp
The following table provides a comparison of the cytotoxic potency of this compound against P388 murine leukemia cells and selected human cancer cell lines:
This compound has also shown potent cytotoxicity against other human carcinoma cell lines, including those from lung, breast, colon, renal, and melanoma cancers. nih.govresearchgate.net
In vivo Antitumor Activity
In addition to in vitro studies, the antitumor activity of this compound has been evaluated in in vivo models, demonstrating efficacy against various tumor types.
Human Carcinoma Xenograft Models
This compound has shown in vivo efficacy in human carcinoma xenograft models. nih.govresearchgate.netnih.govaacrjournals.orgsemanticscholar.orgoncotarget.com Studies have reported its effectiveness in reducing tumor growth in xenograft models derived from human lung, breast, colon, renal, and melanoma cancers. nih.govresearchgate.net It has also been shown to potently inhibit the growth of GFP-transgenic multiple myeloma xenografts in vivo. oncotarget.com
Carcinoid Tumor Progression Models
Specific in vivo studies focusing on carcinoid tumors have demonstrated that this compound can slow the progression of these tumors. nih.govresearchgate.netnih.govwisc.edubioscientifica.comnih.gov Research utilizing BON xenograft models has shown that treatment with this compound resulted in a reduction in tumor growth. nih.govbioscientifica.com These findings support the potential therapeutic application of this compound against carcinoid tumors in a living system. nih.govresearchgate.netnih.gov
Impact on Neuroendocrine Tumor Markers (CgA, ASCL1)
This compound treatment has been observed to impact the expression of key neuroendocrine tumor (NET) markers, including Chromogranin A (CgA) and Achaete-scute complex-like 1 (ASCL1). In carcinoid cell lines such as BON and H727, treatment with nanomolar concentrations of this compound led to a dose-dependent decrease in the expression of CgA and ASCL1, along with neurospecific enolase (NSE). nih.govresearchgate.netnih.govwisc.eduresearchgate.net This reduction in NET markers suggests an alteration in the malignant phenotype of these cells. nih.govresearchgate.net Similar decreases in ASCL1 and CgA expression have been noted in medullary thyroid cancer (MTC) cells following treatment with this compound. nih.govaacrjournals.org The effect on these markers is also associated with the activation of the Notch pathway, which is known to play a tumor suppressor role in NETs. nih.govresearchgate.netnih.govwisc.eduresearchgate.netbioscientifica.comnih.govaacrjournals.org
Compound Information
Mechanisms of Drug Resistance to Thiocoraline a
Role of Efflux Pumps (e.g., Breast Cancer Resistance Protein - BCRP)
Efflux pumps, particularly ATP-binding cassette (ABC) transporters, play a crucial role in multidrug resistance by actively transporting drugs out of cells, thereby reducing their intracellular concentration below therapeutic levels. The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is one such transporter implicated in the resistance to various anticancer agents. Studies have indicated that thiocoraline (B3025945) A may modulate multidrug resistance in breast cancer cells, such as the MCF-7 cell line, via the PI3K/Akt/BCRP signaling pathway. nih.gov In thiocoraline A-resistant MCF-7 cells (MCF-7/T), both the mRNA and protein expression levels of BCRP were found to be increased compared to sensitive MCF-7 cells. nih.gov This suggests that increased BCRP expression contributes to the reduced sensitivity of these cells to this compound by enhancing the efflux of the drug. nih.gov The sensitivity of tumor cells to this compound was observed to decrease with a concurrent rise in BCRP expression. nih.govresearchgate.net
Cellular Pathway Dysregulation (e.g., PI3K/Akt Pathway in Resistant Cells)
Cellular signaling pathways are frequently dysregulated in cancer, contributing to cell survival, proliferation, and the development of drug resistance. The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, survival, and metabolism. researchgate.net Aberrant activation of the PI3K/Akt pathway has been linked to multidrug resistance in various cancers. researchgate.net
Research suggests that the PI3K/Akt pathway is involved in mediating drug resistance to this compound in MCF-7 breast cancer cells. nih.govresearchgate.net In this compound-resistant MCF-7/T cells, the expression levels of Akt and phosphorylated Akt (p-Akt) were found to be upregulated compared to sensitive MCF-7 cells. nih.gov This increased activation of the Akt pathway is associated with reduced sensitivity to this compound. nih.govresearchgate.net The proposed mechanism involves the PI3K/Akt pathway influencing BCRP expression, thereby contributing to drug efflux and resistance. nih.govresearchgate.net
Modulation of Akt Phosphorylation in Overcoming Resistance
Given the implication of Akt phosphorylation in this compound resistance, modulating this process presents a potential strategy to overcome resistance. Studies have shown that inhibiting Akt phosphorylation can significantly restore sensitivity to this compound in resistant cells. nih.govresearchgate.net
For instance, treatment with MK-2206 dihydrochloride (B599025), a selective allosteric inhibitor of Akt1, Akt2, and Akt3, was shown to significantly decrease the viability of MCF-7 cells under this compound exposure compared to control cells. nih.gov In this compound-resistant MCF-7/T cells, pretreatment with MK-2206 dihydrochloride also renewed their sensitivity to this compound, as indicated by decreased cell viability when treated with the same concentration of this compound compared to the control. nih.gov This suggests that targeting Akt phosphorylation can counteract the resistance mechanism mediated by the PI3K/Akt/BCRP pathway. nih.gov
Data from studies investigating the effect of MK-2206 dihydrochloride on cell viability in the presence of this compound can be presented in a table format:
| Cell Line | Treatment | Viability (% of Control) | Reference |
| MCF-7 | This compound | Decreased | nih.gov |
| MCF-7 | This compound + MK-2206 dihydrochloride | Significantly Decreased | nih.gov |
| MCF-7/T | This compound | Reduced Sensitivity | nih.gov |
| MCF-7/T | This compound + MK-2206 dihydrochloride | Renewed Sensitivity | nih.gov |
Emerging Research on in vitro and in vivo Resistance
While significant progress has been made in understanding this compound resistance mechanisms in vitro, particularly in breast cancer cell lines, research into in vivo resistance is less extensive. Studies have established this compound's potent cytotoxic effects on various human cancer cells in vitro at nanomolar concentrations and its activity against human carcinoma xenografts in vivo. nih.gov
The establishment of this compound-resistant cell sublines, such as MCF-7/T, has been instrumental in investigating the molecular changes associated with acquired resistance in vitro. nih.gov These in vitro models have revealed the upregulation of Akt, p-Akt, and BCRP in resistant cells and the involvement of the PI3K/Akt/BCRP signaling pathway. nih.gov
Emerging research continues to explore the complexities of this compound resistance. While the PI3K/Akt/BCRP pathway has been identified as a key player, the specific mechanisms by which BCRP contributes to this compound resistance and its precise role within the PI3K/Akt signaling cascade warrant further investigation. nih.gov The potential for combining Akt inhibitors like MK-2206 dihydrochloride with this compound to overcome resistance in clinical settings represents a promising area for future research. nih.gov Further in vivo studies are needed to fully understand the development and mechanisms of this compound resistance in a more complex tumor microenvironment and to validate the findings from in vitro studies.
Biotransformation and Metabolism of Thiocoraline a
In vitro Metabolic Characterization
In vitro studies have been instrumental in characterizing the metabolic fate of thiocoraline (B3025945) A. These investigations have utilized human plasma, human liver preparations, and recombinant cytochrome P450 (CYP) and uridine (B1682114) diphosphoglucuronosyl transferase (UGT) enzymes to identify the key metabolic pathways. researchgate.netnih.govuu.nl
Stability in Human Plasma
Thiocoraline A demonstrates significant metabolism by enzymes present in human plasma. Studies have shown a notable decrease in its half-life when incubated in human plasma compared to a control buffer. The half-life of this compound was observed to shift from 25.2 hours in phosphate-buffered saline to 4.3 hours in human plasma, indicating rapid degradation by plasma-resident enzymes. researchgate.netnih.govuu.nl
| Matrix | Half-life (h) |
| Phosphate Buffered Saline | 25.2 |
| Pooled Human Plasma | 4.3 |
Table 1: Stability of this compound in Human Plasma researchgate.netnih.govuu.nl
Role of Cytochrome P450 (CYP) Enzymes
Cytochrome P450 enzymes play a significant role in the in vitro biotransformation of this compound. Investigations using CYP supersomes have identified specific isoforms involved in its metabolism. researchgate.netnih.govuu.nl
CYP3A4 has been identified as the primary enzyme responsible for the metabolism of this compound among the tested CYP isoforms. In vitro incubations with human CYP3A4 supersomes resulted in a significant reduction in the amount of this compound. After a 3-hour incubation at 37°C, 44.0 ± 2.3 % of this compound was metabolized by CYP3A4. researchgate.netuu.nlresearchgate.net
| CYP Isoform | % this compound Recovered (3h incubation) |
| CYP3A4 | 56.0 ± 2.3 |
Table 2: Primary Metabolism of this compound by CYP3A4 researchgate.netuu.nlresearchgate.net
| CYP Isoform | % this compound Recovered (3h incubation) | Contribution to Biotransformation |
| CYP1A1 | 98.5 ± 1.9 | Minor (< 3%) |
| CYP2C8 | 97.8 ± 1.3 | Minor (< 3%) |
| CYP2C9 | 97.0 ± 3.1 | Minor (< 3%) |
Table 3: Minor Metabolism of this compound by CYP1A1, CYP2C8, and CYP2C9 researchgate.netuu.nlresearchgate.net
Primary Metabolizing CYP Isoforms (e.g., CYP3A4)
Role of Uridine Diphosphoglucuronosyl Transferase (UGT) Enzymes
The role of UGT enzymes in the direct glucuronidation of this compound has also been investigated in vitro. researchgate.netnih.govuu.nl
Studies using human UGT supersomes, including UGT1A1 and UGT1A9, have indicated only minor glucuronidation of this compound by these specific isoforms. researchgate.netnih.govuu.nl No glucuronidation of this compound was observed in human liver S9 fraction. researchgate.netnih.govuu.nl While the metabolites formed by CYP enzymes can be further conjugated by UGT, glutathione-S-transferase (GST), and sulfotransferase (ST), direct glucuronidation of the parent compound by UGT1A1 and UGT1A9 appears to be limited. researchgate.netnih.govuu.nlresearchgate.net
| UGT Isoform | Direct Glucuronidation of this compound |
| UGT1A1 | Minor |
| UGT1A9 | Minor |
Table 4: Glucuronidation of this compound by UGT1A1 and UGT1A9 researchgate.netnih.govuu.nl
Absence of Direct Metabolism by Sulfotransferase and Glutathione-S-Transferase
Investigations into the direct metabolism of this compound by phase II enzymes have shown a lack of significant activity by sulfotransferase (ST) and glutathione-S-transferase (GST). No direct glucosidation or sulfation of thiocoraline was observed in human liver cytosol and S9 fraction. fishersci.bewikipedia.orgnih.gov Similarly, the enzymes sulfotransferase and glutathione-S-transferase did not metabolize thiocoraline directly in pooled human liver cytosol and pooled human liver S9. nih.gov
Conjugation of CYP Metabolites by UGT, GST, and ST
While direct metabolism by ST and GST is limited, metabolites formed through cytochrome P450 (CYP) activity are subject to further conjugation by phase II enzymes, including uridine diphosphoglucuronosyl transferase (UGT), glutathione-S-transferase (GST), and sulfotransferase (ST). fishersci.bewikipedia.orgnih.goviarc.fr Thiocoraline is metabolized by cytochrome P450 in pooled human liver S9 fraction, followed by phase II metabolism. nih.gov The metabolites formed from the CYP reaction were further conjugated by the phase II enzymes UGT, SULT (Sulfotransferase), and GST. nih.goviarc.fr Minor direct glucuronidation of thiocoraline was observed by UGT1A1 and UGT1A9. fishersci.benih.gov
Analytical Methods for Metabolism Studies
Accurate and sensitive analytical methods are crucial for studying the metabolism and pharmacokinetics of this compound. Liquid chromatography coupled with mass spectrometry techniques, particularly tandem mass spectrometry, and high-performance liquid chromatography with fluorescence detection have been employed for this purpose.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantitative analysis of anticancer drugs, including this compound, in biological matrices. fishersci.senih.govthermofisher.com A sensitive high-performance liquid chromatography-tandem mass spectrometry assay for thiocoraline in mouse plasma has been described. nih.gov This method typically involves sample preparation steps such as protein precipitation with acetonitrile, followed by solid-phase extraction of the supernatant. nih.gov The mobile phase often consists of a mixture of methanol (B129727) and water, with the addition of formic acid. nih.govthermofisher.com The analytical column is commonly a reversed-phase column, such as a YMC C18. nih.gov Detection is performed using multiple reaction monitoring (MRM) transitions specific to this compound and an internal standard. For thiocoraline, an MRM transition at m/z 1157 --> 215 has been used. nih.gov Echinomycin (B1671085), a quinoxaline (B1680401) peptide, has been utilized as an internal standard with an MRM transition at m/z 1101 --> 243. nih.gov
LC-MS/MS methods for this compound have demonstrated good linearity, sensitivity, accuracy, and precision. A standard curve linear from 0.1 to 50 ng/ml with an R² > 0.99 has been reported. nih.gov The lower limit of quantitation (LLOQ) for thiocoraline in mouse plasma using LC-MS/MS was established at 0.1 ng/ml. nih.gov Mean intra- and inter-day assay accuracies have remained below 5% and 12%, respectively, for calibration standards and quality control samples, while intra- and inter-day assay precisions were less than 11.4% and 9.5%. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-performance liquid chromatography (HPLC) coupled with fluorescence detection has also been used for the bioanalysis of this compound in plasma. fishersci.bewikipedia.orgwikipedia.org This method offers sensitivity for compounds with native fluorescence or those that can be derivatized to become fluorescent. For this compound, quantification by fluorescence detection is performed with excitation and emission wavelengths at 365 nm and 540 nm, respectively. wikipedia.org
A sensitive bioanalytical assay for thiocoraline in plasma based on reversed-phase liquid chromatography and fluorescence detection has been reported. wikipedia.org Sample preparation in this method can involve protein precipitation by the addition of acetonitrile, followed by injection of the supernatant into the chromatograph. wikipedia.org The method has been validated over a range, for instance, 1-100 ng/ml, with a lower limit of quantification of 1 ng/ml. wikipedia.org Precision and accuracy of this method have been shown to meet bio-analytical assay requirements, being less than 15% at the LLOQ and less than or equal to 5% in the higher concentration range (5-100 ng/ml). wikipedia.org
| Analytical Method | Sample Preparation | Mobile Phase Composition | Analytical Column | Detection Method | Excitation (nm) | Emission (nm) | LLOQ (ng/ml) | Linearity Range (ng/ml) |
| LC-MS/MS | Protein precipitation, Solid-phase extraction nih.gov | Methanol, Water, Formic acid nih.govthermofisher.com | YMC C18 nih.gov | MRM (m/z 1157 --> 215) nih.gov | - | - | 0.1 nih.gov | 0.1 - 50 nih.gov |
| HPLC with Fluorescence Detection | Protein precipitation wikipedia.org | Reversed-phase chromatography wikipedia.org | Reversed-phase wikipedia.org | Fluorescence Detection wikipedia.org | 365 wikipedia.org | 540 wikipedia.org | 1 wikipedia.org | 1 - 100 wikipedia.org |
Q & A
Q. Table 1: Key Structural Insights from X-ray Crystallography
| Feature | Observation | Implication for DNA Binding |
|---|---|---|
| Planar bisintercalation | Chromophores insert between base pairs | Stabilizes DNA duplex |
| Hydrogen-bonding residues | Hydroxyl groups at positions 12 and 22 | Binds A-T-rich regions in minor groove |
| Stapled conformation | Rigid cyclic structure | Prevents sliding along DNA helix |
Basic: How does this compound’s mechanism differ from classical DNA intercalators like doxorubicin?
Answer: Unlike planar intercalators that passively insert into DNA, this compound exhibits dual bisintercalation with sequence selectivity. Its rigid, stapled structure allows simultaneous insertion at two CpG sites, creating a "clamp" that disrupts replication machinery. Additionally, this compound forms hydrogen bonds with the minor groove, a feature absent in most intercalators. This dual mechanism explains its higher cytotoxicity (IC50 ~1 nM in leukemia cells) and prolonged inhibition of DNA polymerase even after drug removal .
Advanced: How can single-molecule force spectroscopy resolve this compound’s force-dependent binding kinetics?
Answer: Optical tweezers experiments apply controlled forces to DNA while monitoring this compound’s unbinding. Key steps:
DNA Tethered Beads : Stretch λ-DNA between two beads at forces ranging from 5–40 pN .
Equilibration : Incubate DNA with this compound (10–100 nM) to achieve binding saturation .
Off-Rate Measurement : Track force-dependent dissociation using double-exponential fitting (slow: koff,slow ≈ 0.002 s⁻¹; fast: koff,fast ≈ 0.02 s⁻¹ at 10 pN) .
Q. Critical Considerations :
- Force Dependence : Higher forces stabilize binding (e.g., koff decreases 10-fold from 5 to 30 pN) .
- Buffer Conditions : Use 150 mM NaCl to mimic physiological ionic strength and prevent non-specific interactions .
Advanced: How to address contradictions in reported binding affinities (Kd) of this compound across studies?
Answer: Discrepancies often arise from methodological variables:
- Force Application : Affinity measurements via bulk assays (e.g., fluorescence quenching) yield lower Kd (~10 nM) than single-molecule methods (~100 nM at 10 pN) due to force-free conditions .
- Sequence Context : CpG density and flanking A-T pairs alter binding energy. Use standardized DNA substrates (e.g., pBR322 plasmid) for cross-study comparisons .
- DP4 Probability Analysis : Resolves structural ambiguities in analogs (e.g., 12’-sulfoxythiocoraline) that may affect activity .
Recommendation : Report experimental parameters (force, salt concentration, DNA sequence) in detail to ensure reproducibility .
Advanced: What methodological approaches evaluate this compound’s long-term inhibition of DNA replication?
Answer: Primer extension assays quantify replication blockage:
Template Design : Use a 5’-fluorescently labeled primer annealed to CpG-rich templates (e.g., human RASSF1A promoter).
Drug Treatment : Pre-incubate DNA with this compound (1–100 nM, 30 min).
Polymerase Reaction : Add Taq polymerase and dNTPs; terminate at timed intervals.
Gel Electrophoresis : Resolve truncated products to map replication stalls.
Key Finding : this compound blocks polymerase progression for >48 hours post-removal, suggesting irreversible DNA damage .
Advanced: How do structural analogs (e.g., 22’-deoxythiocoraline) inform SAR studies?
Answer: Analogs reveal critical pharmacophores:
Q. Table 2: Bioactivity of this compound Analogs
| Analog | IC50 (nM, HCT-116) | DNA Binding Affinity (Kd, nM) |
|---|---|---|
| This compound (1) | 1.2 | 10 |
| 22’-Deoxythiocoraline (2) | 120 | 150 |
| 12’-Sulfoxythiocoraline (6) | 45 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
